molecular formula C10H4F17NO4S B1245603 Perfluorooctane sulfonamidoacetic acid CAS No. 2806-24-8

Perfluorooctane sulfonamidoacetic acid

Cat. No. B1245603
CAS RN: 2806-24-8
M. Wt: 557.18 g/mol
InChI Key: AYLOUUCBACYHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorooctane sulfonamidoacetic acid is a synthetic compound with the molecular formula C10H4F17NO4S . It is part of a larger group of chemicals known as per- and polyfluoroalkyl substances (PFASs), which are characterized by their persistence, long-distance migration, bioaccumulation, and toxicity .


Synthesis Analysis

PFASs, including Perfluorooctane sulfonamidoacetic acid, are synthetically derived chemicals used across a wide range of consumer goods . They are produced and used in various industrial processes due to their unique properties such as stability, wettability .


Molecular Structure Analysis

The molecular structure of Perfluorooctane sulfonamidoacetic acid consists of a chain of carbon atoms fully saturated with fluorine atoms, making it highly stable .


Physical And Chemical Properties Analysis

Perfluorooctane sulfonamidoacetic acid is a highly stable compound due to the strength of the carbon-fluorine bonds in its structure . It is resistant to most chemical and microbial degradation processes .

Scientific Research Applications

Environmental Fate of Perfluorooctane Sulfonamidoacetic Acid

Avendaño and Liu (2015) investigated the environmental fate of perfluorooctane sulfonamidoacetic acid (PFOSAA), particularly its transformation in soil. They found that aerobic soil biotransformation of perfluoroalkyl sulfonamide derivatives, including PFOSAA, contributes significantly to PFOS observed in the soil environment. PFOSAA was identified as a major degradation product in the study, highlighting its environmental persistence and the pathways through which it can degrade into other persistent compounds (Avendaño & Liu, 2015).

Human Exposure and Biomonitoring

Gebbink, Glynn, and Berger (2015) measured the concentrations of PFOSAA in human serum samples. Their findings indicated that PFOSAA, along with its N-methyl and N-ethyl derivatives, were consistently detected in Swedish women's serum samples, showing the prevalence of human exposure to PFOSAA. The study provides insights into the exposure and bioaccumulation patterns of PFOSAA in humans (Gebbink, Glynn, & Berger, 2015).

Impact on Aquatic Organisms

A study by Ullah, Huber, Bignert, and Berger (2014) focused on the impact of PFOSAA on aquatic organisms. They developed a method for analyzing perfluoroalkane sulfonic acids and their sulfonamide-based precursors, including PFOSAA, in fish muscle. The study provided essential data on the presence and time trends of PFOSAA in aquatic organisms, aiding in understanding its impact on marine life (Ullah et al., 2014).

Transfer and Accumulation in Agricultural Products

Göckener et al. (2020) examined the transfer of PFOSAA from feed into the eggs of laying hens. Their findings revealed that PFOSAA and its derivatives, such as N-methyl and N-ethyl PFOSAA, were present in the feed and transferred into the eggs. This study highlighted the potential of PFOSAA to accumulate in agricultural products, posing a risk to food safety (Göckener et al., 2020).

Toxicokinetic Studies

Kowalczyk, Göckener, Eichhorn, Kotthoff, Bücking, Schafft, Lahrssen-Wiederholt, and Numata (2020) conducted a toxicokinetic study to understand the bioaccumulation of PFOSAA in hens' tissues and plasma. They discovered that PFOSAA, along with other PFOS precursors, showed significant bioaccumulation in the tissues and eggs. The study provided valuable insights into the toxicokinetic behavior of PFOSAA in agricultural systems (Kowalczyk et al., 2020).

Safety And Hazards

Exposure to PFASs, including Perfluorooctane sulfonamidoacetic acid, has been linked to a number of health risks. These include changes in liver enzymes, decreased vaccine response in children, increased risk of high blood pressure or pre-eclampsia in pregnant women, small decreases in infant birth weights, and increased risk of kidney or testicular cancer .

Future Directions

The future of PFASs, including Perfluorooctane sulfonamidoacetic acid, is likely to involve stricter regulations and efforts to find safer alternatives . There is also a need for more in-depth toxicity assessments and the development of more effective surveillance, prevention, and treatment strategies .

properties

IUPAC Name

2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F17NO4S/c11-3(12,5(15,16)7(19,20)9(23,24)25)4(13,14)6(17,18)8(21,22)10(26,27)33(31,32)28-1-2(29)30/h28H,1H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLOUUCBACYHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17SO2NHCH2COOH, C10H4F17NO4S
Record name FOSAA
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440941
Record name N-[(Perfluorooctyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorooctane sulfonamidoacetic acid

CAS RN

2806-24-8
Record name N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl)sulfonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2806-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Perfluorooctyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorooctane sulfonamidoacetic acid
Reactant of Route 2
Reactant of Route 2
Perfluorooctane sulfonamidoacetic acid
Reactant of Route 3
Reactant of Route 3
Perfluorooctane sulfonamidoacetic acid
Reactant of Route 4
Reactant of Route 4
Perfluorooctane sulfonamidoacetic acid
Reactant of Route 5
Reactant of Route 5
Perfluorooctane sulfonamidoacetic acid
Reactant of Route 6
Reactant of Route 6
Perfluorooctane sulfonamidoacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.